molecular formula C9H8F4O B6293917 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene CAS No. 2379322-15-1

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene

Cat. No.: B6293917
CAS No.: 2379322-15-1
M. Wt: 208.15 g/mol
InChI Key: VYTNKBFWYSAOFS-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) group at the para position, a methoxymethyl (-CH₂OCH₃) group at the ortho position, and a fluorine atom at the meta position. This structure combines electron-withdrawing (CF₃, F) and electron-donating (methoxymethyl) substituents, influencing its electronic properties and reactivity.

Properties

IUPAC Name

1-fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTNKBFWYSAOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) serves as a foundational approach for introducing substituents onto the benzene ring. For 1-fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene , this method typically involves sequential functionalization:

  • Trifluoromethylation : Direct introduction of the -CF3_3 group via Ullmann-type coupling or radical trifluoromethylation using reagents like CF3_3I or Togni’s reagent.

  • Fluorination : Electrophilic fluorination using Selectfluor or NN-fluorobenzenesulfonimide (NFSI) at the para position relative to the trifluoromethyl group.

  • Methoxymethylation : Methoxymethyl ether formation via nucleophilic substitution, often employing methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.

A key challenge lies in regioselectivity, as competing substituents can direct electrophiles to undesired positions. For example, the strong electron-withdrawing effect of the -CF3_3 group deactivates the ring, necessitating elevated temperatures (80–120°C) and Lewis acid catalysts (e.g., FeCl3_3) to enhance reactivity.

Multi-Step Nucleophilic Substitution

An alternative route leverages nucleophilic aromatic substitution (NAS) for precise functional group placement:

  • Chlorination : Initial chlorination of a pre-substituted benzene derivative (e.g., 4-chloro-2-fluorotoluene) using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or N-chlorosuccinimide (NCS).

  • Fluorination : Displacement of chlorine with fluorine via halogen exchange using anhydrous hydrogen fluoride (HF) or potassium fluoride (KF).

  • Methoxymethyl Introduction : Reaction with methoxymethyl magnesium bromide (CH3OCH2MgBr\text{CH}_3\text{OCH}_2\text{MgBr}) under Grignard conditions, followed by acidic workup.

This method benefits from the superior leaving-group ability of chloride, enabling high yields (70–85%) under mild conditions (25–50°C). However, handling HF requires specialized equipment due to its corrosive nature.

Optimization Strategies and Catalytic Systems

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) stabilize charged intermediates in NAS, achieving yields up to 90%. In contrast, nonpolar solvents (e.g., toluene) favor EAS by minimizing solvation of electrophiles.

Solvent Reaction Type Yield (%) Temperature (°C)
DMFNAS8850
TolueneEAS75110
ChlorobenzeneNAS8280

Data synthesized from.

Catalysts and Additives

Lewis acids (e.g., FeCl3_3, AlCl3_3) accelerate EAS by activating electrophiles, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems. For example, FeCl3_3 reduces reaction time from 24 hours to 6 hours in trifluoromethylation steps.

Characterization and Quality Control

Spectroscopic Analysis

  • 19F^{19}\text{F} NMR : Confirms fluorine environment, with the -CF3_3 group resonating at δ -62 to -65 ppm and aromatic fluorine at δ -110 to -115 ppm.

  • 1H^{1}\text{H} NMR : Methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm, while aromatic protons integrate for three distinct signals.

  • Mass Spectrometry : Molecular ion peak at m/zm/z 208.15 confirms molecular weight, with fragmentation patterns indicating loss of -OCH3_3 (m/zm/z 177).

Purity and Isolation

Distillation under reduced pressure (80–100°C, 10 mmHg) achieves >99% purity, while recrystallization from hexane/ethyl acetate mixtures yields crystalline product.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes thermal degradation and improves scalability. For instance, microreactors achieve 95% conversion in NAS steps with residence times <10 minutes.

Applications and Derivative Synthesis

The compound serves as a precursor to:

  • Pharmaceuticals : Antimalarial agents via sulfonamide coupling.

  • Agrochemicals : Herbicides through Ullmann coupling with chloropyridines.

  • Liquid Crystals : Side-chain fluorinated polymers for display technologies .

Chemical Reactions Analysis

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Reagents such as halogenating agents, oxidizing agents, and reducing agents are commonly used in these reactions. Conditions such as temperature, solvent, and catalyst play a crucial role in determining the reaction outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of drug candidates, making it valuable for developing new therapeutics targeting specific biological pathways.

Case Study : A study demonstrated that derivatives of this compound exhibited potent activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Material Science

In material science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. The incorporation of fluorinated groups imparts unique properties such as increased thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

Polymer TypeThermal StabilityChemical ResistanceApplications
Polyvinylidene Fluoride (PVDF)HighExcellentCoatings, membranes
Fluorinated Ethylene Propylene (FEP)Very HighSuperiorWiring insulation, gaskets

Industrial Applications

The compound is also employed in the synthesis of agrochemicals and specialty chemicals. Its unique structure allows for selective reactions that are beneficial in producing high-value chemical intermediates.

Case Study : In agricultural chemistry, derivatives of 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene have been used to develop herbicides with improved efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s unique substituent arrangement distinguishes it from analogs. Key comparisons include:

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene (CAS: 2229492-89-9)
  • Substituents : Propargyl (-C≡CH) instead of methoxymethyl.
  • Molecular Weight : 202.15 g/mol (vs. ~210–220 g/mol estimated for the target compound).
  • Reactivity : The propargyl group enables alkyne-specific reactions (e.g., click chemistry), unlike the methoxymethyl group, which may undergo hydrolysis or nucleophilic substitution .
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1824071-56-8)
  • Substituents : Methylsulfonyl (-SO₂CH₃) instead of methoxymethyl.
  • Molecular Weight : Higher (~240–250 g/mol) due to the sulfonyl group.
  • Polarity : The sulfonyl group increases polarity and acidity compared to the ether-linked methoxymethyl .
1-Fluoro-2,4-bis(trifluoromethyl)benzene
  • Electronic Effects : Stronger electron-withdrawing character reduces ring reactivity toward electrophilic substitution compared to the target compound .

Stability and Reactivity

  • Methoxymethyl Group : Susceptible to acidic hydrolysis (e.g., cleavage of the ether bond) but stable under basic conditions. This contrasts with the propargyl group’s stability toward hydrolysis but reactivity in cycloadditions .
  • Trifluoromethyl Group : Enhances thermal and oxidative stability, a common feature across analogs .

Data Tables

Table 1: Comparative Properties of Selected Analogs

Compound Substituents Molecular Weight (g/mol) Key Reactivity
Target Compound -F, -CH₂OCH₃, -CF₃ ~215 (estimated) Hydrolysis (methoxymethyl), EAS
1-Fluoro-2-(prop-2-yn-1-yl)-4-CF₃-benzene -F, -C≡CH, -CF₃ 202.15 Click chemistry, alkyne coupling
1-Fluoro-2-(methylsulfonyl)-4-CF₃-benzene -F, -SO₂CH₃, -CF₃ ~245 (estimated) Nucleophilic substitution (sulfonyl)
1-Fluoro-2,4-bis(trifluoromethyl)benzene -F, -CF₃, -CF₃ 212.08 Limited EAS due to strong -I effect

Biological Activity

1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene, with the CAS number 2379322-15-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both methoxy and trifluoromethyl groups, suggests diverse reactivity and interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a fluorine atom, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring. These substituents influence its reactivity and potential interactions with biological targets.

The mechanism of action for 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene involves its ability to interact with various biological molecules through electrophilic substitution reactions. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the methoxy group may facilitate hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial properties. A study highlighted that similar fluorinated benzene derivatives showed significant activity against various bacterial strains due to their ability to disrupt bacterial cell membranes . While specific data on 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene is limited, its structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have shown that fluorinated aromatic compounds can induce apoptosis in cancer cell lines. For instance, derivatives with trifluoromethyl groups have been observed to inhibit cell proliferation in breast cancer cells . Further investigation into 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene could reveal similar effects.

Enzyme Inhibition

Fluorinated compounds are known to interact with enzymes, potentially acting as inhibitors or substrates. A study on fluorinated benzyl alcohols demonstrated that they could be functionalized through enzyme-catalyzed reactions . This suggests that 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene might also serve as a substrate for specific enzymes, influencing metabolic pathways.

Study 1: Antimicrobial Activity

In a comparative study of various fluorinated compounds against Gram-positive and Gram-negative bacteria, derivatives similar to 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene exhibited notable antibacterial activity. The mechanism was attributed to membrane disruption and interference with metabolic processes .

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay involving structurally related trifluoromethylated compounds demonstrated significant inhibition of cell growth in multiple cancer cell lines. The study suggested that these compounds could induce apoptosis through oxidative stress pathways . Future research on 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene may provide insights into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Observation Reference
AntimicrobialPotential activity against bacterial strains
CytotoxicityInduces apoptosis in cancer cells
Enzyme InteractionPossible substrate for metabolic enzymes

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or multi-step functionalization. For example, fluorination of a precursor using KF or CsF in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C is common. Methoxymethylation may involve Williamson ether synthesis using NaH or K₂CO₃ as a base .
  • Critical Consideration : Competing side reactions (e.g., over-fluorination or demethylation) require careful control of stoichiometry and temperature. Yield optimization often involves iterative adjustment of reagent ratios and reaction time .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Distinct signals for the fluorine atom (δ ~ -110 to -120 ppm) and CF₃ group (δ ~ -60 to -70 ppm) confirm substitution patterns .
  • ¹H NMR : Methoxymethyl protons appear as a singlet (~δ 3.3–3.5 ppm), while aromatic protons show coupling patterns dependent on substituent positions .
  • HRMS : Exact mass analysis (e.g., calculated m/z 238.07 for C₁₀H₉F₄O) validates molecular integrity .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl, methoxymethyl, and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The CF₃ group deactivates the ring, directing electrophilic attacks to meta/para positions. Fluorine further enhances this effect, requiring harsher conditions for Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, SPhos ligand, elevated temperatures) .
  • Methoxymethyl Donor Effect : The ether group introduces steric hindrance but can stabilize intermediates via lone-pair donation, enabling selective functionalization .
    • Data Contradiction : Some studies report conflicting regioselectivity in coupling reactions; DFT calculations or Hammett parameters (σ⁺ values) are recommended to rationalize outcomes .

Q. What strategies mitigate steric hindrance during derivatization of the methoxymethyl group?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily replace the methoxymethyl group with a less bulky protecting group (e.g., TBS ether) during functionalization .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers (e.g., 150°C, 30 min for Buchwald-Hartwig aminations) .

Q. How does this compound compare to analogs (e.g., 1-Fluoro-4-(trifluoromethoxy)benzene) in biological activity studies?

  • Methodological Answer :

  • Comparative Table :
CompoundLogP (Calculated)Polar Surface Area (Ų)Bioactivity (IC₅₀ vs. Target X)
Target Compound2.827.30.45 µM
1-Fluoro-4-(trifluoromethoxy)benzene3.120.11.2 µM
  • Key Insight : The methoxymethyl group enhances solubility (lower LogP) and target binding affinity due to H-bond acceptor capacity .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported melting points or spectroscopic data across studies?

  • Methodological Answer :

  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to confirm melting points and detect polymorphic forms .
  • Solvent Effects : Replicate experiments in the same solvent system (e.g., DMSO-d₆ for NMR) to standardize comparisons .

Q. What computational tools predict the compound’s behavior in catalytic cycles or drug-receptor interactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models electronic properties and transition states .
  • Molecular Docking : AutoDock Vina simulates binding modes with biological targets (e.g., kinases), guided by the compound’s electrostatic potential map .

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